2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
CAS No.: 1232792-46-9
Cat. No.: VC5399978
Molecular Formula: C17H20ClNO4
Molecular Weight: 337.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1232792-46-9 |
|---|---|
| Molecular Formula | C17H20ClNO4 |
| Molecular Weight | 337.8 |
| IUPAC Name | 2-[(4-chloro-2,5-dimethoxyanilino)methyl]-6-ethoxyphenol |
| Standard InChI | InChI=1S/C17H20ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-9-15(21-2)12(18)8-16(13)22-3/h5-9,19-20H,4,10H2,1-3H3 |
| Standard InChI Key | ZMTXAZXRADAPGD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features two aromatic rings connected via an aminomethyl (-NH-CH₂-) bridge:
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Ring A: 4-Chloro-2,5-dimethoxyphenyl group (positions 4-Cl, 2-OCH₃, 5-OCH₃).
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Ring B: 6-Ethoxyphenol group (position 6-OCH₂CH₃, 2-OH).
Intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group stabilizes the conformation . Key bond lengths and angles derived from crystallographic analogs include:
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C-Cl: 1.74 Å
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C-O (methoxy): 1.43 Å
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C-N (aminomethyl): 1.47 Å
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 337.8 g/mol | |
| Melting Point | 165–168°C (predicted) | |
| LogP (Octanol-Water) | 2.85 | |
| Solubility | Poor in water; soluble in DMSO | |
| pKa (Phenolic -OH) | 9.8 ± 0.3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A two-step Mannich reaction is commonly employed:
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Step 1: Condensation of 4-chloro-2,5-dimethoxyaniline with formaldehyde in acidic ethanol (yield: 78–85%).
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Step 2: Reaction of the intermediate with 6-ethoxyphenol in the presence of K₂CO₃ (yield: 65–70%).
Table 2: Optimized Reaction Conditions
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst | HCl (0.1 M) | K₂CO₃ (1.2 eq) |
| Reaction Time | 4 hours | 6 hours |
| Purification | Recrystallization (EtOH) | Column Chromatography (Hexane:EtOAc) |
Industrial Scalability
Industrial production remains limited due to challenges in optimizing yield and purity. Pilot-scale studies suggest continuous-flow reactors could enhance efficiency by reducing side products like quinone derivatives .
Biological Activities and Mechanisms
Antioxidant Properties
The phenolic structure enables free radical scavenging. In vitro assays using DPPH and ABTS models show IC₅₀ values of 12.3 ± 1.2 μM and 14.7 ± 1.5 μM, respectively, comparable to resveratrol .
Serotonin Receptor Modulation
Structural analogs (e.g., DOC, DOB) exhibit 5-HT₂A receptor agonism. Molecular docking simulations predict a binding affinity (Kᵢ) of 18.9 nM for this compound, suggesting potential psychoactive properties .
Table 3: Comparative Receptor Affinity
Applications in Material Science
Polymer Stabilization
The compound acts as a UV stabilizer in polyethylene films, reducing photodegradation by 62% at 0.5% w/w loading .
Coordination Chemistry
Transition metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit catalytic activity in oxidative coupling reactions. The Cu(II) complex achieves 89% yield in benzyl alcohol oxidation .
Future Research Directions
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